molecular formula C11H16ClNO3 B1419727 [(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride CAS No. 857018-50-9

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride

Cat. No.: B1419727
CAS No.: 857018-50-9
M. Wt: 245.7 g/mol
InChI Key: SHAMFHMMQDMSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a methoxybenzyl group attached to a methylamino-acetic acid backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and glycine.

    Formation of Intermediate: 4-Methoxybenzyl chloride reacts with glycine in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of [(4-Hydroxy-benzyl)-methyl-amino]-acetic acid hydrochloride.

    Reduction: Formation of [(4-Methoxy-benzyl)-amino]-acetic acid hydrochloride.

    Substitution: Formation of [(4-Halo-benzyl)-methyl-amino]-acetic acid hydrochloride.

Scientific Research Applications

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with specific receptors on the cell surface, influencing cellular signaling.

    Enzyme Inhibition: Inhibit certain enzymes, affecting metabolic pathways.

    Gene Expression: Modulate gene expression by interacting with transcription factors.

Comparison with Similar Compounds

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride can be compared with other similar compounds such as:

    [(4-Hydroxy-benzyl)-methyl-amino]-acetic acid hydrochloride: Differing by the presence of a hydroxyl group instead of a methoxy group.

    [(4-Methoxy-benzyl)-amino]-acetic acid hydrochloride: Differing by the absence of the methyl group on the amino moiety.

    [(4-Halo-benzyl)-methyl-amino]-acetic acid hydrochloride: Differing by the presence of a halogen substituent instead of a methoxy group.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAMFHMMQDMSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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